molecular formula C3H2F2 B14645238 3,3-Difluorocyclopropene CAS No. 56830-75-2

3,3-Difluorocyclopropene

Cat. No.: B14645238
CAS No.: 56830-75-2
M. Wt: 76.04 g/mol
InChI Key: XPQHBPQNFWBFNK-UHFFFAOYSA-N
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Description

3,3-Difluorocyclopropene is a fluorinated cyclopropene derivative with the molecular formula C₃H₂F₂ This compound is characterized by the presence of two fluorine atoms attached to the cyclopropene ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorocyclopropene typically involves the cycloaddition reaction of 1-iodoalkynes with difluorocarbene. Difluorocarbene can be generated from the decomposition of FSO₂CF₂COOSiMe₃ in diglyme in the presence of 10 mol% NaF at 120°C . This method yields 3,3-difluoro-1-iodocyclopropenes, which can be further functionalized.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluorocyclopropene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Difluorocarbene Generation: FSO₂CF₂COOSiMe₃ in diglyme with NaF.

    Nucleophiles: Various nucleophiles can be used for substitution and ring-opening reactions.

    Catalysts: Transition metal catalysts are often employed to facilitate cycloaddition and other reactions.

Major Products:

    Fluorinated Scaffolds: Products from cycloaddition reactions.

    Substituted Cyclopropenes: Products from substitution reactions.

Mechanism of Action

The mechanism of action of 3,3-Difluorocyclopropene is primarily influenced by the presence of the fluorine atoms, which can affect the electronic distribution and reactivity of the compound. The fluorine atoms can stabilize negative charges and influence the compound’s interaction with biological targets. The exact molecular targets and pathways depend on the specific application and the functional groups attached to the cyclopropene ring .

Comparison with Similar Compounds

Properties

CAS No.

56830-75-2

Molecular Formula

C3H2F2

Molecular Weight

76.04 g/mol

IUPAC Name

3,3-difluorocyclopropene

InChI

InChI=1S/C3H2F2/c4-3(5)1-2-3/h1-2H

InChI Key

XPQHBPQNFWBFNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC1(F)F

Origin of Product

United States

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